![molecular formula C19H23N3O4 B2523196 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one CAS No. 1796946-63-8](/img/structure/B2523196.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is an organic molecule characterized by a complex structure involving a pyrido[4,3-d]pyrimidin scaffold fused to a trimethoxyphenyl group. This compound falls into a category of molecules known for their varied biological activities, making it of interest in fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one typically involves multiple steps:
Starting Materials: : Commonly used starting materials include 2,3,4-trimethoxybenzaldehyde and suitable pyrido[4,3-d]pyrimidin precursors.
Condensation Reactions: : Condensation of the trimethoxybenzaldehyde with an appropriate pyrido[4,3-d]pyrimidin intermediate under acidic or basic conditions to form the core structure.
Reduction and Cyclization: : Followed by reduction and cyclization reactions, typically using hydrogenation with palladium catalysts under a hydrogen atmosphere.
Industrial Production Methods
Scaling up the synthesis for industrial production generally involves optimizing reaction conditions to increase yield and purity. Continuous flow reactors and automated processes are often employed to achieve consistent quality and efficiency. High-performance liquid chromatography (HPLC) is used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Undergoes oxidation reactions at the phenyl and pyrimidin rings to introduce additional functional groups.
Reduction: : Reduction can occur at the keto group to yield alcohol derivatives.
Substitution: : Nucleophilic substitution reactions at the methoxy groups can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: : Sodium hydride (NaH), various alkyl halides.
Major Products
Oxidation: : Corresponding phenolic and pyridyl derivatives.
Reduction: : Hydroxy derivatives.
Substitution: : Substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and the development of novel chemical entities.
Biology: : Studies focus on its potential interactions with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its pharmacological properties, including potential antitumor and anti-inflammatory activities.
Industry: : Utilized in the synthesis of specialty chemicals and pharmaceutical intermediates.
Wirkmechanismus
Molecular Targets and Pathways
The compound exerts its effects by interacting with various molecular targets:
Protein Binding: : Binds to specific protein receptors, influencing cellular pathways.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, altering metabolic pathways.
DNA Interaction: : Potentially intercalates with DNA, affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyrido[4,3-d]pyrimidin-2-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
1-(1,2,3,4-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Unique Features
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is unique due to its specific arrangement of functional groups, leading to distinct biological activities and synthetic versatility.
Hope you enjoy exploring the deep layers of this fascinating compound!
Eigenschaften
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-16-6-4-13(18(25-2)19(16)26-3)5-7-17(23)22-9-8-15-14(11-22)10-20-12-21-15/h4,6,10,12H,5,7-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGGEQYNSMXOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)N2CCC3=NC=NC=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
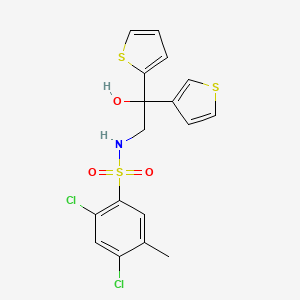
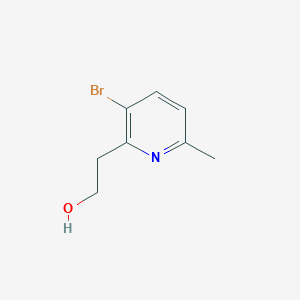
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2523116.png)
![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine](/img/structure/B2523117.png)
![2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2523120.png)
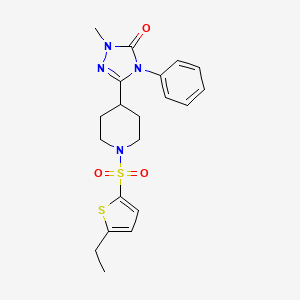
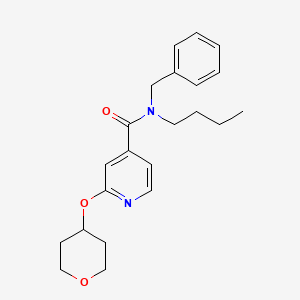
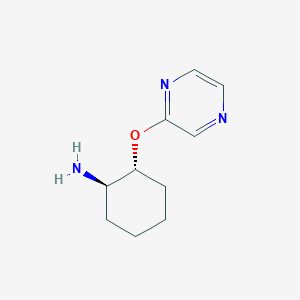
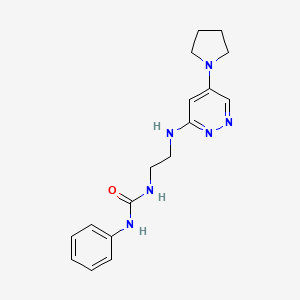
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}quinoline-3-carbonitrile](/img/structure/B2523130.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2523131.png)
![2-[3-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2523134.png)
![N-(3-METHYLPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2523135.png)
![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2523136.png)
